Levonorgestrel Impurity D

Description

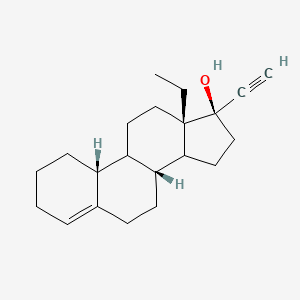

Structure

3D Structure

Propriétés

Numéro CAS |

32419-58-2 |

|---|---|

Formule moléculaire |

C21H30O |

Poids moléculaire |

298.5 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

Clé InChI |

MXXKGWYLIJQEBP-XUDSTZEESA-N |

SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

SMILES isomérique |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 |

SMILES canonique |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

Apparence |

Colorless Semi-Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol |

Origine du produit |

United States |

Foundational & Exploratory

Introduction: The Significance of Levonorgestrel Impurity D

An In-Depth Technical Guide to Levonorgestrel Impurity D

This guide provides a comprehensive technical overview of this compound (Lev-D), a critical process-related impurity of the synthetic progestogen, Levonorgestrel. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the chemical identity, analytical control strategies, and regulatory context of Lev-D, offering field-proven insights into its management in a pharmaceutical setting.

Levonorgestrel is a potent, second-generation synthetic progestogen widely used in hormonal contraceptives, including combination oral pills and emergency contraception.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide mandate strict control over impurities, which can arise during synthesis, degradation, or storage.[2]

This compound, known chemically as 3-Deoxolevonorgestrel, is a specified impurity in the European Pharmacopoeia (EP) monograph for Levonorgestrel.[3][4] Its structure is closely related to the parent API but lacks the ketone group at the C-3 position of the steroid's A-ring. This structural difference necessitates a robust analytical control strategy to ensure its levels are maintained below established safety thresholds in both the drug substance and the final drug product. The control of such impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety and product consistency.

Chemical Identity and Physicochemical Properties

Accurate identification of an impurity is the cornerstone of its control. Lev-D is characterized by the absence of the C3-keto functional group present in the parent molecule, Levonorgestrel.

dot

caption: Comparative structures of Levonorgestrel and this compound.

The key identification and physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | [5] |

| Synonyms | 3-Deoxolevonorgestrel, (17α)-13-Ethyl-18,19-dinorpregn-4-en-20-yn-17-ol | [3][4][6][7] |

| CAS Number | 32419-58-2 | [3][5][6][7][8] |

| Molecular Formula | C₂₁H₃₀O | [3][5][6][7][8] |

| Molecular Weight | 298.46 g/mol | [3][5][8] |

| Solubility | Soluble in Methanol, DMSO | [8] |

Genesis of Impurity D: A Synthetic Perspective

Understanding the potential origin of an impurity is crucial for developing effective control measures. As a process-related impurity, Lev-D is typically formed during the synthesis of Levonorgestrel.[2] Levonorgestrel synthesis is a multi-step process, often starting from a steroid precursor. One common synthetic route involves the creation of a dienol ether intermediate.[9]

This compound (3-Deoxolevonorgestrel) likely arises as a synthetic intermediate or a byproduct of an incomplete reaction, specifically the step where the C3-keto group is introduced or deprotected. If this conversion is not driven to completion, or if a side-reaction leads to the removal of this oxygen functionality, Lev-D can persist in the crude API. Its structural similarity to Levonorgestrel can make its removal via crystallization challenging, underscoring the need for precise analytical monitoring.

Analytical Control Strategy: Detection and Quantification

A robust, validated analytical method is essential for the quality control of Levonorgestrel. Due to the chromophoric nature of these steroid compounds, High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique.[10][11][12]

dot

caption: General workflow for the HPLC analysis of this compound.

Recommended HPLC Method Protocol

This protocol describes a self-validating system for the determination of Lev-D in Levonorgestrel drug substance. The choice of a C18 column is based on its excellent retention and selectivity for non-polar steroid molecules. The mobile phase composition is optimized to achieve baseline separation between Levonorgestrel and its key impurities.

Step-by-Step Methodology:

-

Chromatographic System:

-

Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: Luna® C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.

-

Mobile Phase: Acetonitrile and Water (50:50, v/v).[13] All solvents should be HPLC grade.

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 25°C (ambient).[13]

-

Detection Wavelength: 241 nm.[13] (Note: A wavelength around 220 nm can also be used for general impurity detection[11]).

-

Injection Volume: 20 µL.[13]

-

Run Time: Approximately 15 minutes.

-

-

Preparation of Solutions:

-

Diluent: Acetonitrile and Water (50:50, v/v).

-

Standard Solution (0.5 µg/mL): Accurately weigh approximately 5 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 1.0 mL of this solution to 100 mL with diluent.

-

Test Solution (500 µg/mL of API): Accurately weigh approximately 50 mg of Levonorgestrel API into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

-

System Suitability Test (SST):

-

Before sample analysis, perform replicate injections (n=5) of the Standard Solution.

-

The system is deemed suitable for use if the criteria in the table below are met. This step is critical as it validates the performance of the chromatographic system on the day of analysis.

-

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures good peak shape for accurate integration. |

| Repeatability (%RSD of Peak Area) | ≤ 5.0% | Demonstrates the precision of the system for reliable quantification. |

-

Analysis Procedure:

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the Standard Solution and record the peak area.

-

Inject the Test Solution and record the peak areas for all impurities.

-

-

Calculation:

-

Calculate the percentage of this compound in the API sample using the external standard method:

% Impurity D = (AreaImpurity D in Test / AreaImpurity D in Standard) x (ConcStandard / ConcTest) x 100%

-

Structural Confirmation: The Role of MS and NMR

While HPLC is the workhorse for quantification, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for the unequivocal identification and structural confirmation of impurity reference standards.[2][14]

-

Mass Spectrometry (MS): LC-MS analysis would confirm the molecular weight of Lev-D. In positive ion electrospray mode, the expected [M+H]⁺ ion would be at m/z 299.2, corresponding to the molecular formula C₂₁H₃₀O.[15]

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the detailed structure. For Lev-D, the key differentiating feature from Levonorgestrel would be the absence of signals corresponding to a conjugated enone system in the A-ring and the appearance of signals for a simple double bond and associated aliphatic protons. Reference tables for common NMR solvent impurities are crucial for distinguishing true signals from contaminants.[16][17]

Regulatory Framework and Toxicological Considerations

This compound is listed as a specified impurity in the European Pharmacopoeia. This designation requires that it be monitored and controlled within the limits defined in the monograph. The United States Pharmacopeia (USP) monograph for Levonorgestrel sets general limits for impurities, stating that no single unknown impurity should exceed 0.5% and the total impurities should not exceed 2.0%.[18]

Specific toxicological data for many process-related impurities, including Lev-D, are often not publicly available.[19] Regulatory bodies like the FDA often rely on data from the parent drug and apply established qualification thresholds from guidelines such as ICH Q3A/B. Control is therefore predicated on limiting exposure by adhering to the strict limits set in the pharmacopeias, ensuring that any potential risk is negligible. For Levonorgestrel itself, extensive toxicological data from decades of use supports its safety profile, and this understanding is leveraged in the risk assessment of its closely related impurities.[20]

Conclusion

The effective control of this compound is a critical component of the overall quality assurance for Levonorgestrel API and its associated drug products. A comprehensive understanding of its chemical structure, potential synthetic origins, and a robust, validated analytical method are essential for any scientist working in pharmaceutical development or quality control. By integrating chromatographic separation with spectroscopic confirmation and adhering to the established regulatory framework, manufacturers can ensure the consistent purity, safety, and efficacy of this vital medication.

References

-

Veeprho. Levonorgestrel EP Impurity D | CAS 32419-58-2. [Link]

-

PubChem. EP this compound | C21H30O | CID 40574150. National Institutes of Health. [Link]

-

SynZeal. Levonorgestrel EP Impurity D | 32419-58-2. [Link]

-

Rajasekhara Reddy, et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research in Modern Education. [Link]

-

Allmpus. Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel. [Link]

-

Li Dan, et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal. [Link]

-

Pharmaffiliates. Levonorgestrel-impurities. [Link]

-

KM Pharma Solution Private Limited. Levonorgestrel EP Impurity D. [Link]

-

P. Deepan, et al. (2020). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Future Journal of Pharmaceutical Sciences. [Link]

-

Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS LEVONORGESTREL EP IMPURITY K. [Link]

- Google Patents.

-

Manasa Life Sciences. Levonorgestrel EP Impurity D. [Link]

-

PubChem. Levonorgestrel-D6 (major) | C21H28O2 | CID 121231040. National Institutes of Health. [Link]

-

Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

-

Patel, D. J., et al. (2021). Stability indicating HPLC method for the determination of related substances in Levonorgestrel and Ethinyl Estradiol Tablets. Journal of Drug Delivery and Therapeutics. [Link]

-

ResearchGate. 2D DOSY 1H NMR analysis. Spectra (log D vs. chemical shift) for.... [Link]

-

ResearchGate. A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. [Link]

-

U.S. Pharmacopeia. USP Monographs: Levonorgestrel. [Link]

-

Wang, D. M., et al. (2015). Synthesis of related substances from levonorgestrel. ResearchGate. [Link]

-

U.S. Food and Drug Administration. NDA 206229 Pharmacology Review. [Link]

-

Mohan, C., et al. (2010). A sensitive and specific liquid chromatography electrospray ionization mass spectrometry (LC–ESI–MS) method is developed and validated for the quantification of Levonorgestrel in human plasma. Pharmacologyonline. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

- Google Patents. CN101982472B - Synthesis process of levonorgestrel by methoxydienone.

-

Harmita, et al. (2016). Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. Journal of Applied Pharmaceutical Science. [Link]

-

Sudha.T, et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Axios Research. D-(-)-Norgestrel (Levonorgestrel) - CAS - 797-63-7. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Pharmaffiliates. CAS No : 51087-61-7 | Product Name : Levonorgestrel - Impurity M. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Levonorgestrel EP Impurity D | 32419-58-2 | SynZeal [synzeal.com]

- 4. Levonorgestrel EP Impurity D | Manasa Life Sciences [manasalifesciences.com]

- 5. veeprho.com [veeprho.com]

- 6. Levonorgestrel EP Impurity D | C21H30O | CID 40574150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. allmpus.com [allmpus.com]

- 9. WO2012110947A1 - An improved process for preparation of levonorgestrel - Google Patents [patents.google.com]

- 10. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 11. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 16. kgroup.du.edu [kgroup.du.edu]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. ftp.uspbpep.com [ftp.uspbpep.com]

- 19. cleanchemlab.com [cleanchemlab.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Deoxolevonorgestrel

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Deoxolevonorgestrel, a significant derivative and known impurity of the widely used progestin, Levonorgestrel. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It outlines a plausible synthetic pathway, rooted in established steroid chemistry, and details the analytical methodologies required for unequivocal structural confirmation and purity assessment. The guide emphasizes the rationale behind experimental choices and provides detailed, actionable protocols.

Introduction: The Significance of 3-Deoxolevonorgestrel

Levonorgestrel, the biologically active enantiomer of norgestrel, is a second-generation synthetic progestogen extensively used in hormonal contraceptives. Its efficacy and safety profile are well-documented. 3-Deoxolevonorgestrel, chemically known as 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol, is a derivative of Levonorgestrel that lacks the C-3 ketone functional group.[1][2] While not a primary therapeutic agent itself, its importance lies in its status as a process impurity and potential metabolite of Levonorgestrel.[2] Understanding its synthesis is crucial for the preparation of analytical standards to monitor the purity of Levonorgestrel active pharmaceutical ingredients (APIs). Furthermore, the characterization of such derivatives provides valuable insights into structure-activity relationships within this class of steroidal hormones.

This guide will first delineate a logical synthetic route to 3-Deoxolevonorgestrel, leveraging the known chemistry of Levonorgestrel. Subsequently, it will provide a detailed exposition of the analytical techniques essential for its structural elucidation and purity verification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Proposed Synthesis of 3-Deoxolevonorgestrel

While a direct, dedicated synthesis of 3-Deoxolevonorgestrel is not extensively reported in peer-reviewed literature, a scientifically sound pathway can be devised from its parent compound, Levonorgestrel. The core of this synthesis is the selective removal of the C-3 carbonyl group. A common and effective method for the deoxygenation of a ketone, particularly one that is part of an α,β-unsaturated system, is a two-step process involving the formation of a thioketal followed by desulfurization.

Synthetic Strategy: A Two-Step Reduction

The proposed synthesis starts with commercially available Levonorgestrel. The strategy is to first convert the 3-keto group into a more readily removable functional group, a thioketal, and then to remove this group via hydrogenolysis. This approach is favored over direct reduction methods like the Wolff-Kishner or Clemmensen reductions, which often require harsh conditions that could be incompatible with the other functional groups in Levonorgestrel, such as the C-17 hydroxyl and ethynyl groups.

Visualizing the Synthesis Workflow

Caption: Proposed two-step synthesis of 3-Deoxolevonorgestrel from Levonorgestrel.

Detailed Experimental Protocols

Step 1: Synthesis of Levonorgestrel-3-thioketal (Intermediate)

-

Rationale: The 3-keto group of Levonorgestrel is converted to a cyclic thioketal using ethanedithiol in the presence of a Lewis acid catalyst, typically boron trifluoride etherate (BF₃·OEt₂). This reaction is generally high-yielding and specific for carbonyl groups.

-

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Levonorgestrel (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or glacial acetic acid.

-

To this solution, add ethanedithiol (1.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add boron trifluoride etherate (1.2 equivalents) dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Levonorgestrel-3-thioketal intermediate.

-

Step 2: Synthesis of 3-Deoxolevonorgestrel (Final Product)

-

Rationale: The thioketal is removed by hydrogenolysis using Raney Nickel. This is a classic method for desulfurization and is generally effective under milder conditions than other reduction methods.

-

Protocol:

-

Dissolve the Levonorgestrel-3-thioketal intermediate (1 equivalent) in a suitable solvent, such as ethanol or tetrahydrofuran.

-

Add a slurry of activated Raney Nickel (a significant excess by weight) to the solution.

-

Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours. The reaction progress should be monitored by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.

-

Wash the filter cake thoroughly with the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the resulting crude 3-Deoxolevonorgestrel by recrystallization or column chromatography to obtain the final product of high purity.

-

Characterization of 3-Deoxolevonorgestrel

Unequivocal identification and purity assessment of the synthesized 3-Deoxolevonorgestrel are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Logical Flow of Characterization

Caption: Workflow for the analytical characterization of 3-Deoxolevonorgestrel.

Physicochemical and Spectroscopic Data

The following table summarizes the key identification parameters for 3-Deoxolevonorgestrel.

| Parameter | Value | Reference |

| Chemical Name | 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol | [2] |

| Molecular Formula | C₂₁H₃₀O | [2][3] |

| Molecular Weight | 298.46 g/mol | [2][3] |

| CAS Number | 32419-58-2 | [2] |

Spectroscopic Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural elucidation of organic molecules.[4] For 3-Deoxolevonorgestrel, the key diagnostic signals in comparison to Levonorgestrel are the absence of the C-3 carbonyl signal and the appearance of signals corresponding to the protons on the now saturated C-3 position.

-

¹H NMR: The spectrum is expected to show a complex pattern in the aliphatic region due to the steroid backbone. Key signals would include the singlet for the C-17 ethynyl proton, the signals for the C-18 ethyl group, and the olefinic proton at C-4. The absence of the characteristic downfield signal for the olefinic proton at C-4 in the conjugated enone system of Levonorgestrel is a key indicator.

-

¹³C NMR: The most significant difference compared to the spectrum of Levonorgestrel would be the absence of the carbonyl carbon signal at C-3 (typically around 200 ppm).[4] Concurrently, the signals for C-4 and C-5 will shift upfield due to the removal of the conjugated system. A new aliphatic carbon signal for C-3 will appear in the upfield region.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected Data:

-

Molecular Ion (M⁺): m/z = 298.2297 (for C₂₁H₃₀O). The detection of this ion confirms the molecular weight.

-

Fragmentation Pattern: The fragmentation will likely involve the loss of water from the C-17 hydroxyl group, and cleavage of the steroidal rings.

-

3.3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorption Bands:

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the C-17 hydroxyl group.

-

~3300 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.

-

~2100 cm⁻¹ (weak): C≡C stretching of the alkyne.

-

~1650 cm⁻¹: C=C stretching of the alkene in the A-ring.

-

Absence of a strong band around 1660-1680 cm⁻¹: This confirms the absence of the α,β-unsaturated ketone that is characteristic of Levonorgestrel.

-

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of pharmaceutical compounds.

-

Typical Method:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection, typically in the range of 200-250 nm.

-

Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the synthesized 3-Deoxolevonorgestrel will be different from that of Levonorgestrel, typically eluting earlier due to its increased lipophilicity.

-

Conclusion

This technical guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of 3-Deoxolevonorgestrel. By proposing a robust two-step reduction of Levonorgestrel via a thioketal intermediate, a plausible and accessible synthetic route is established. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the molecular structure and the assessment of its purity. This information is vital for researchers and professionals involved in the synthesis of steroid derivatives, the preparation of analytical reference standards, and the broader field of drug development and quality control.

References

- Penning, T. M. (2015). Promiscuity and diversity in 3-ketosteroid reductases. Journal of Steroid Biochemistry and Molecular Biology, 151, 94-105.

- Penning, T. M., & Drury, J. E. (2007). Human Δ4-3-ketosteroid 5β-reductase (AKR1D1). Chemico-Biological Interactions, 166(1-3), 120-129.

- Török, B., et al. (2018). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. ACS Omega, 3(10), 12985-12992.

- Kovács, D., et al. (2020). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. ACS Omega, 5(4), 1833-1840.

-

Wikipedia contributors. (2023, April 25). 3-Ketosteroid reductase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Djerassi, C., & Gutzwiller, J. (1966). Selective Reduction of Steroids by Homogeneous Catalytic Hydrogenation. Journal of the American Chemical Society, 88(19), 4537-4538.

-

Global Substance Registration System. 13-ETHYL-18,19-DINOR-17.ALPHA.-PREGN-4-EN-20-YN-17-OL. Retrieved from [Link]

- De Boer, D., et al. (1991). The selective catalytic hydrogenation of steroids on a.

-

Pharmaffiliates. Levonorgestrel-impurities. Retrieved from [Link]

- Itagaki, E., et al. (2022). 1,2-Hydrogenation and Transhydrogenation Catalyzed by 3-Ketosteroid Δ1-Dehydrogenase from Sterolibacterium denitrificans—Kinetics, Isotope Labelling and QM:MM Modelling Studies. International Journal of Molecular Sciences, 23(23), 14758.

-

PubChem. 13-Ethyl-17alpha-hydroxy-18,19-dinor-pregn-4-en-20-yn-3-one oxime acetate. Retrieved from [Link]

-

SpectraBase. 13-Ethyl-17b-hydroxy-18,19-dinor-17a-pregn-4-en-20-yn-3-one. Retrieved from [Link]

- Zhang, L., et al. (2018). Synthesis of related substances from levonorgestrel. Chinese Journal of New Drugs, 27(15), 1745-1748.

-

Pharmaffiliates. Levonorgestrel-impurities. Retrieved from [Link]

-

SynZeal. Levonorgestrel EP Impurity M. Retrieved from [Link]

- Van der Meersch, H., et al. (2018). 2D DOSY 1H NMR analysis. Spectra (log D vs. chemical shift) for levonorgestrel-containing (A) and sample 2a (B) contraceptive tablets dissolved in CD4O:D2O (80:20 v/v).

-

Allmpus. Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel. Retrieved from [Link]

- Google Patents. (2013). CN101982472B - Synthesis process of levonorgestrel by methoxydienone.

- Google Patents. (2012).

Sources

In Silico Toxicological Assessment of Levonorgestrel Impurity D: A Technical Guide for Drug Development Professionals

Preamble: The Imperative of Predictive Toxicology in Pharmaceutical Development

The safety of pharmaceutical products is of paramount importance, necessitating a rigorous evaluation of not only the active pharmaceutical ingredient (API) but also any impurities present. These impurities, which can arise during synthesis, degradation, or storage, may pose a toxicological risk even at trace levels.[1] Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, mandate a thorough assessment of these impurities.[2] The ICH M7 guideline, in particular, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[3][4]

Traditional toxicological testing, relying heavily on animal studies, is a time-consuming and resource-intensive process. In recent years, in silico (computational) toxicology has emerged as a powerful and ethically responsible alternative and supplement to conventional methods.[5] By leveraging sophisticated algorithms and vast databases of chemical and toxicological information, in silico approaches can predict the potential toxicity of a compound based on its chemical structure. This allows for early-stage hazard identification, risk assessment, and the prioritization of impurities for further investigation, thereby streamlining the drug development process and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

This technical guide provides an in-depth, practical workflow for the in silico toxicity prediction of Levonorgestrel Impurity D, a potential impurity in the synthetic progestin Levonorgestrel. As no experimental toxicological data for this specific impurity is publicly available, this guide will focus on a predictive, weight-of-evidence approach, combining quantitative structure-activity relationship (QSAR) models, expert rule-based systems, and a scientifically justified read-across strategy.

This compound: Physicochemical Characterization

This compound, also known as 3-Deoxolevonorgestrel, is a steroid derivative with the chemical formula C₂₁H₃₀O. A comprehensive understanding of its physicochemical properties is the foundational step for any in silico toxicological assessment.

| Property | Value | Source |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | PubChem |

| CAS Number | 32419-58-2 | PubChem |

| Molecular Weight | 298.5 g/mol | PubChem |

| Molecular Formula | C₂₁H₃₀O | PubChem |

| SMILES | CC[C@]12CC[C@H]3CCC4=CCCC[C@H]34 | PubChem |

The key structural feature distinguishing this compound from the parent API, Levonorgestrel, is the absence of the ketone group at the C-3 position of the steroid A-ring. This modification can significantly influence the molecule's interaction with biological targets and its metabolic fate, thereby altering its toxicological profile.

Core Principles of In Silico Toxicity Prediction

The prediction of a chemical's toxicity from its structure is predicated on the principle that the biological activity of a compound is intrinsically linked to its molecular features. In silico toxicology employs a variety of computational methodologies to model these relationships.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a group of chemicals with their biological activity or toxicity.[6][7] These models are developed by training algorithms on large datasets of compounds with known toxicological properties. Once validated, QSAR models can be used to predict the toxicity of new or untested chemicals that fall within their applicability domain. For regulatory purposes, it is crucial to use well-validated models and to clearly define the boundaries of their predictive capabilities.

Expert Rule-Based Systems

Expert rule-based systems, such as Lhasa Limited's Derek Nexus, are knowledge-based systems that contain a curated set of structural alerts.[8] These alerts are structural fragments that have been associated with specific toxicological endpoints based on mechanistic understanding and empirical evidence from the scientific literature. When a query molecule is analyzed, the system identifies the presence of any structural alerts and provides a qualitative prediction of the likelihood of a particular toxicity, along with the underlying reasoning and supporting references.

Statistical-Based Systems

Statistical-based systems, like Sarah Nexus from Lhasa Limited, employ machine learning algorithms to build predictive models from large datasets of chemical structures and their corresponding experimental toxicity data.[2] These models learn the complex relationships between chemical features and toxicity without relying on predefined structural alerts. They provide a probabilistic assessment of the likelihood of a compound being toxic for a specific endpoint.

Read-Across

Read-across is a data-gap filling technique that uses toxicological data from one or more structurally similar compounds (source or analogue compounds) to predict the toxicity of a substance with limited or no data (the target compound).[5][9] The justification for a read-across approach relies on the hypothesis that the target and source compounds have similar physicochemical properties, metabolic pathways, and mechanisms of toxic action due to their structural similarity.[5][8][10] A robust read-across justification is a critical component of a weight-of-evidence approach, especially when experimental data on the target compound is absent.

A Step-by-Step Workflow for the In Silico Toxicity Assessment of this compound

The following protocol outlines a comprehensive in silico workflow for assessing the potential toxicity of this compound, with a primary focus on mutagenicity as per the ICH M7 guideline, and extending to other relevant toxicological endpoints for a steroidal compound.

Experimental Protocol: In Silico Toxicity Assessment

-

Structure Preparation:

-

Obtain the canonical SMILES string for this compound: CC[C@]12CC[C@H]3O)CCC4=CCCC[C@H]34.

-

Convert the SMILES string into a 2D and 3D chemical structure format using appropriate software (e.g., ChemDraw, MarvinSketch).

-

Ensure the structure is correctly represented with respect to stereochemistry, as this is critical for biological activity.

-

-

Mutagenicity Assessment (ICH M7) :

-

Rationale: The ICH M7 guideline mandates the use of two complementary (Q)SAR methodologies for the prediction of bacterial mutagenicity: one expert rule-based and one statistical-based.[3][4]

-

Step 2.1: Expert Rule-Based Prediction:

-

Submit the structure of this compound to a validated expert rule-based system (e.g., Derek Nexus).

-

Analyze the output for any structural alerts for mutagenicity. The system will provide a prediction (e.g., "mutagenic," "non-mutagenic," "equivocal") and the reasoning behind it.

-

-

Step 2.2: Statistical-Based Prediction:

-

Submit the structure to a validated statistical-based QSAR model (e.g., Sarah Nexus).

-

The model will provide a probability of mutagenicity based on its training set.

-

-

Step 2.3: Expert Review and Classification:

-

Synthesize the results from both models.

-

If both models are negative, the impurity can be classified as ICH M7 Class 5 (no mutagenic concern) and controlled as a non-mutagenic impurity.

-

If either model is positive, further expert review is required. This may involve assessing the relevance of the structural alert, the applicability domain of the model, and any supporting data. The impurity would be provisionally classified as ICH M7 Class 3.

-

If there is a structural alert that is also present in the parent drug (Levonorgestrel) which has been tested and found to be non-mutagenic, the impurity could be classified as Class 4.

-

-

-

Carcinogenicity Prediction:

-

Rationale: As a steroidal compound, assessing carcinogenic potential is crucial.

-

Utilize QSAR models specifically designed for carcinogenicity prediction (e.g., modules within Derek Nexus, Leadscope).

-

These models often incorporate alerts for genotoxic and non-genotoxic mechanisms of carcinogenesis.

-

-

Endocrine Disruption Assessment:

-

Rationale: Steroidal compounds have a high potential to interact with nuclear receptors and disrupt the endocrine system.

-

Employ in silico models that predict binding to key endocrine receptors, including the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR).[11][12][13][14] Software such as the VirtualToxLab or modules within commercial toxicology suites can be used for this purpose.[11]

-

Analyze the predictions for both agonistic and antagonistic activity.

-

-

Hepatotoxicity and Cardiotoxicity Prediction:

-

Rationale: Drug-induced liver injury (DILI) and cardiotoxicity are significant safety concerns in drug development.

-

Utilize QSAR models trained on large datasets of compounds with known hepatotoxic and cardiotoxic effects.[15][16][17] Several commercial and public models are available for these endpoints.

-

Assess the predictions and any identified structural alerts associated with these toxicities.

-

-

Read-Across Analysis:

-

Rationale: To provide a more robust assessment in the absence of direct experimental data, a read-across approach is essential.

-

Step 6.1: Analogue Identification:

-

Identify structurally similar compounds with available toxicological data. Key analogues for this compound include:

-

Levonorgestrel (Parent API): The most obvious analogue, differing by the presence of a C3-keto group.

-

Norethisterone: A synthetic progestin with a similar steroidal backbone.[2][18][19][20][21]

-

Ethisterone: Another synthetic progestin with structural similarities.[6][22][23]

-

Desogestrel: A progestin that, in its active form (etonogestrel), has a similar core structure.[24][25][26][27][28] * Other 3-deoxy steroids: Search for toxicological data on steroids lacking the C3-keto functionality to better match the impurity's structure. [29] * Step 6.2: Data Compilation and Comparison:

-

-

Compile the available toxicological data for the selected analogues across the relevant endpoints (mutagenicity, carcinogenicity, endocrine activity, etc.).

-

Create a data matrix to systematically compare the properties and toxicological profiles of the analogues with the predictions for this compound.

-

-

Step 6.3: Justification of Read-Across:

-

Provide a detailed scientific justification for the read-across. This should include:

-

A comparison of physicochemical properties.

-

An analysis of the expected metabolic pathways. The absence of the C3-keto group will alter the metabolism compared to Levonorgestrel, and this must be considered.

-

A discussion of the potential for shared mechanisms of action.

-

An assessment of the uncertainties in the read-across. [5][8][10]

-

-

-

Visualization of the In Silico Workflow

Caption: Workflow for the in silico toxicological assessment of this compound.

Data Presentation and Interpretation

The results of the in silico analysis should be presented in a clear and concise manner to facilitate expert review and decision-making.

Table 1: Summary of In Silico Mutagenicity Predictions for this compound

| Methodology | Prediction Model | Result | Confidence |

| Expert Rule-Based | Derek Nexus | [Predicted Outcome] | [Model Confidence Level] |

| Statistical-Based | Sarah Nexus | [Predicted Outcome] | [Model Confidence Level] |

| ICH M7 Classification | [Overall Class] |

Table 2: Summary of Predicted Toxicological Endpoints for this compound

| Toxicological Endpoint | Prediction Model(s) | Predicted Outcome | Key Structural Alerts/Features |

| Carcinogenicity | [Model Name(s)] | [Prediction] | [Description of alerts, if any] |

| Endocrine Disruption (ER) | [Model Name(s)] | [Agonist/Antagonist activity] | [Pharmacophoric features] |

| Endocrine Disruption (AR) | [Model Name(s)] | [Agonist/Antagonist activity] | [Pharmacophoric features] |

| Endocrine Disruption (PR) | [Model Name(s)] | [Agonist/Antagonist activity] | [Pharmacophoric features] |

| Hepatotoxicity | [Model Name(s)] | [Prediction] | [Description of alerts, if any] |

| Cardiotoxicity | [Model Name(s)] | [Prediction] | [Description of alerts, if any] |

Table 3: Read-Across Data for this compound and Structural Analogues

| Compound | Mutagenicity (Ames) | Carcinogenicity | Endocrine Activity | Hepatotoxicity | Cardiotoxicity |

| This compound (Predicted) | [Prediction] | [Prediction] | [Prediction] | [Prediction] | [Prediction] |

| Levonorgestrel | Negative [30] | Non-carcinogenic in long-term studies [18] | Progestogenic, weak androgenic | Low | Low |

| Norethisterone | Generally negative [2][21] | Reasonably anticipated to be a human carcinogen (NTP) [18][19] | Progestogenic, estrogenic, and androgenic effects | Potential for liver tumors in rodents [19] | Low |

| Ethisterone | Data not readily available | Data not readily available | Weak progestogen, some androgenic activity [22][23] | Potential for cholestasis [22] | Data not readily available |

| Desogestrel (Etonogestrel) | Data not readily available | May cause cancer [26][27] | Progestogenic, low androgenic activity [28] | Potential for liver tumors [26][27] | Low |

Conclusion and Recommendations

This technical guide has outlined a comprehensive and scientifically robust workflow for the in silico toxicological assessment of this compound. In the absence of experimental data, a weight-of-evidence approach combining predictions from validated QSAR models, expert systems, and a justified read-across is the most appropriate strategy.

The initial assessment should focus on mutagenicity following the ICH M7 guideline. Subsequent predictions for carcinogenicity, endocrine disruption, hepatotoxicity, and cardiotoxicity will provide a broader safety profile. The read-across analysis, while informative, must be approached with caution due to the significant structural difference (absence of the C3-keto group) between the impurity and its primary analogue, Levonorgestrel. The inclusion of other synthetic progestins and, if data is available, other 3-deoxy steroids will strengthen the justification.

Based on the collated in silico data, a final toxicological risk assessment can be performed to determine if this compound is of sufficient concern to warrant further analytical characterization, control at a specific limit in the final drug product, or, in a worst-case scenario, the need for empirical toxicological testing. This predictive approach allows for a proactive and efficient management of impurity-related risks in pharmaceutical development.

References

-

In silico prediction of the toxic (endocrine-disrupting) potential of drugs, chemicals and... - PubMed. Available at: [Link]

-

In Silico Prediction of Endocrine Disrupting Chemicals Using Single-Label and Multilabel Models - ACS Publications. Available at: [Link]

-

In Silico Prediction of Endocrine Disrupting Chemicals Using Single-Label and Multilabel Models - PubMed. Available at: [Link]

-

Novel machine learning models to predict endocrine disruption activity for high-throughput chemical screening - Frontiers. Available at: [Link]

-

In Silico Prediction of Endocrine Disrupting Chemicals Using Single-Label and Multilabel Models | Request PDF - ResearchGate. Available at: [Link]

-

RoC Profile: Norethisterone - National Toxicology Program. Available at: [Link]

-

Norethisterone 5mg Tablets - Summary of Product Characteristics (SmPC) - (emc). Available at: [Link]

-

Norethisterone - 15th Report on Carcinogens - NCBI Bookshelf. Available at: [Link]

-

Norethisterone - Janusinfo.se. Available at: [Link]

-

Norethisterone (Norethindrone) | Request PDF - ResearchGate. Available at: [Link]

-

Determining a suitable read-across surrogate for a pharmaceutical impurity - Bibra toxicology advice & consulting. Available at: [Link]

-

Ethisterone - Drug Monograph - DrugInfoSys.com. Available at: [Link]

-

Desogestrel Formulation - Organon. Available at: [Link]

-

15 Years of Read-Across Under EU REACH: Lessons from ECHA's Testing Proposal & Compliance Check Decisions | Blue Frog Scientific. Available at: [Link]

-

Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data - PubMed Central. Available at: [Link]

-

Safety assessment of drug impurities for patient safety: A comprehensive review - PubMed. Available at: [Link]

-

Desogestrel and Ethinyl Estradiol Tablets, USP - PRODUCT MONOGRAPH. Available at: [Link]

-

Using (Q)SAR and read across to evaluate the toxicological risks of data-poor drug impurities and extractables/leachables - ToxMinds. Available at: [Link]

-

Ethisterone - Wikipedia. Available at: [Link]

-

SAFETY DATA SHEET Desogestrel / Ethinyl Estradiol Formulation - Organon. Available at: [Link]

-

ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic - European Medicines Agency (EMA). Available at: [Link]

-

SAFETY DATA SHEET Desogestrel / Ethinyl Estradiol Formulation - Organon. Available at: [Link]

-

Ethisterone | C21H28O2 | CID 5284557 - PubChem - NIH. Available at: [Link]

-

Norethisterone and ethinylestradiol - EMEA/H/A-5(3)/1470 - assessment report - EMA. Available at: [Link]

-

Desogestrel - Wikipedia. Available at: [Link]

-

A Systematic Analysis of Read-Across Adaptations in Testing Proposal Evaluations by the European Chemicals Agency | bioRxiv. Available at: [Link]

-

3-Deoxy steroid 1 | C19H28O | CID 14298827 - PubChem - NIH. Available at: [Link]

-

(PDF) Quantitative Structure-Activity Relationship Models to Predict Cardiac Adverse Effects. Available at: [Link]

-

M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk—Questions and Answers - FDA. Available at: [Link]

-

Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC - NIH. Available at: [Link]

-

Quantitative Structure–Activity Relationship Models for Predicting Risk of Drug-Induced Liver Injury in Humans | Springer Nature Experiments. Available at: [Link]

-

Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects - NIH. Available at: [Link]

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

-

ICH Guideline M7 on mutagenic impurities in pharmaceuticals - ResearchGate. Available at: [Link]

-

M7(R1) - ChemSafe. Available at: [Link]

-

Genotoxicity of hormonal steroids - PubMed. Available at: [Link]

-

Toxicity of prednisolone, dexamethasone and their photochemical derivatives on aquatic organisms - PubMed. Available at: [Link]

-

Toxicity of prednisolone, dexamethasone and their photochemical derivatives on aquatic organisms | Request PDF - ResearchGate. Available at: [Link]

-

Deoxycorticosterone | C21H30O3 | CID 6166 - PubChem - NIH. Available at: [Link]

Sources

- 1. t4 report: Toward Good Read-Across Practice (GRAP) Guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicines.org.uk [medicines.org.uk]

- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Bibra | Determining a suitable read-across surrogate for a… [bibra-information.co.uk]

- 6. Ethisterone | C21H28O2 | CID 5284557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 15 Years of Read-Across Under EU REACH: Lessons from ECHA’s Testing Proposal & Compliance Check Decisions | Blue Frog Scientific [bluefrogscientific.com]

- 9. Using (Q)SAR and read across to evaluate the toxicological risks of data-poor drug impurities and extractables/leachables – ToxMinds [toxminds.com]

- 10. A Systematic Analysis of Read-Across Adaptations in Testing Proposal Evaluations by the European Chemicals Agency | bioRxiv [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Silico Prediction of Endocrine Disrupting Chemicals Using Single-Label and Multilabel Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel machine learning models to predict endocrine disruption activity for high-throughput chemical screening [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. Norethisterone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Norethisterone - Janusinfo.se [janusinfo.se]

- 21. researchgate.net [researchgate.net]

- 22. Ethisterone - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 23. Ethisterone - Wikipedia [en.wikipedia.org]

- 24. organon.com [organon.com]

- 25. pdf.hres.ca [pdf.hres.ca]

- 26. organon.com [organon.com]

- 27. organon.com [organon.com]

- 28. Desogestrel - Wikipedia [en.wikipedia.org]

- 29. 3-Deoxy steroid 1 | C19H28O | CID 14298827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. Genotoxicity of hormonal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Forced Degradation Pathways of Levonorgestrel and the Formation of Impurity D

Foreword: The Imperative of Intrinsic Stability

In the landscape of pharmaceutical development, understanding a drug substance's intrinsic stability is not merely a regulatory checkbox; it is a fundamental pillar of ensuring patient safety and product efficacy. Levonorgestrel (LNG), a second-generation synthetic progestin, is a cornerstone of hormonal contraception. Its chemical integrity is paramount. This guide provides a detailed exploration of the forced degradation pathways of levonorgestrel, born from the synthesis of regulatory mandates and field-proven analytical strategies. We will journey through the chemical liabilities of this robust molecule, with a specific focus on elucidating the formation mechanism of a critical degradation product: Impurity D. This document is intended for researchers, analytical scientists, and drug development professionals who are tasked with the crucial responsibility of characterizing and controlling impurities.

The Foundation: Principles of Forced Degradation

Forced degradation, or stress testing, is the systematic exposure of a drug substance to conditions more severe than accelerated stability testing.[1] The objective is not to determine shelf-life but to achieve a foundational understanding of the molecule's degradation profile. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), provide the regulatory framework for these studies.[2][3][4]

The core goals of a forced degradation study are threefold:

-

Pathway Elucidation: To identify the likely degradation products that could form under storage and handling, thereby establishing the degradation pathways.[1][2]

-

Method Development & Validation: To develop and validate stability-indicating analytical methods that can effectively separate and quantify the active pharmaceutical ingredient (API) from its impurities.[4][5] The specificity of the analytical method is paramount.[3]

-

Intrinsic Stability Assessment: To reveal the inherent chemical liabilities of the drug molecule, which informs formulation development, packaging selection, and storage conditions.[1][3]

A scientifically sound stress testing program typically targets a degradation level of 5% to 20%.[2] This range is considered optimal because it is significant enough to generate and detect major degradation products without leading to secondary degradation, which could obscure the primary pathways.

Levonorgestrel Under Stress: A Pathway Analysis

Levonorgestrel is a steroidal progestin characterized by a C13-ethyl group and a C17-ethynyl group. Its core structure contains an α,β-unsaturated ketone in the A-ring, which is a known site for chemical reactivity. The following sections detail the behavior of levonorgestrel under standard ICH-prescribed stress conditions.

Acidic and Basic Hydrolysis

Hydrolysis involves the cleavage of chemical bonds by the addition of water. For levonorgestrel, the primary sites of interest are the ketone and ethynyl functionalities.

-

Acidic Conditions: Levonorgestrel demonstrates significant degradation under acidic stress.[6][7] Exposure to mineral acids like 2N HCl at elevated temperatures (e.g., 60°C) for extended periods (e.g., 24 hours) can lead to the formation of multiple degradation products.[6] One study noted a degradation amount of 63.22% when levonorgestrel was subjected to 0.1N HCl at room temperature for 24 hours.[7]

-

Basic Conditions: In contrast, levonorgestrel is found to be relatively stable under basic conditions. Mild degradation may be observed under more strenuous conditions, but it is generally less susceptible to base-catalyzed hydrolysis compared to acid-catalyzed pathways.

Oxidative Degradation

Oxidation is a common degradation pathway for pharmaceuticals. Levonorgestrel, when exposed to oxidizing agents such as hydrogen peroxide (H₂O₂), can undergo degradation. The allylic positions and the tertiary carbon atoms are potential sites for oxidation, potentially leading to the formation of hydroxylated or epoxidized impurities.

Photolytic and Thermal Degradation

-

Photostability: As per ICH Q1B, photostability testing is crucial.[3] Exposure to controlled light sources that emit both UV and visible light (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²) is recommended.[1][3] Levonorgestrel can be susceptible to photolytic degradation, which may involve free radical mechanisms or rearrangements of the conjugated system.[1]

-

Thermal Stability: Levonorgestrel is generally stable in its solid state under dry heat conditions. Degradation is typically minimal unless exposed to very high temperatures well above those used in accelerated stability studies.

The table below summarizes the typical stress conditions applied in forced degradation studies of levonorgestrel.

| Stress Condition | Typical Reagent/Parameter | Duration & Temperature | Observed Degradation |

| Acid Hydrolysis | 0.1N - 2N HCl | 24 hours @ RT or 60°C | Significant Degradation[6][7] |

| Base Hydrolysis | 0.1N - 1N NaOH | 15 min - 24 hours @ RT or 60°C | Generally Stable to Minor Degradation |

| Oxidation | 3% - 10% H₂O₂ | 15 min - 24 hours @ RT | Appreciable Degradation |

| Photolytic | UV/Visible Light Exposure | Min. 1.2 million lux hours | Potential for Degradation |

| Thermal (Dry Heat) | Solid State | 6 hours @ 105°C | Generally Stable |

In-Depth Focus: The Formation of Levonorgestrel Impurity D

Among the potential degradants, this compound is of particular interest. It is identified by the European Pharmacopoeia (EP) and is chemically known as 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol.[8][9] A common synonym for this compound is 3-Deoxolevonorgestrel.[8][10]

Structure of Impurity D

The key structural difference between levonorgestrel and Impurity D is the absence of the C3-keto group. In Impurity D, the α,β-unsaturated ketone system in the A-ring of levonorgestrel has been reduced to a double bond between C4 and C5, with the oxygen at C3 removed entirely.

Proposed Formation Pathway

The formation of 3-Deoxolevonorgestrel (Impurity D) from levonorgestrel is a reductive process. While not a typical outcome of simple hydrolysis or oxidation, this transformation can occur under specific stress conditions, potentially involving certain reagents or catalytic processes that can facilitate the reduction of the enone system. This pathway is chemically plausible through a mechanism involving the reduction of the ketone, followed by dehydration.

The diagram below illustrates the direct chemical transformation from the parent drug to Impurity D.

Analytical Strategy: A Stability-Indicating HPLC Method

A robust, validated, stability-indicating analytical method is essential for separating and quantifying levonorgestrel from Impurity D and other degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[5][6]

Experimental Protocol: RP-HPLC Method

The following protocol outlines a typical gradient Reverse-Phase HPLC (RP-HPLC) method suitable for analyzing stressed samples of levonorgestrel.

Objective: To achieve baseline separation of Levonorgestrel from its known impurities and degradation products.

1. Chromatographic System & Conditions:

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: Kromasil C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.[6]

-

Mobile Phase A: Filtered and degassed water.[6]

-

Mobile Phase B: Acetonitrile (ACN).[6]

-

Detection Wavelength: 240 nm.[6]

-

Injection Volume: 20 µL.[11]

-

Column Temperature: Ambient or controlled at 25°C.

2. Gradient Program: The following gradient is a representative program designed to resolve closely eluting peaks.

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |

| 0 | 60 | 40 |

| 8 | 55 | 45 |

| 35 | 55 | 45 |

| 45 | 60 | 40 |

| 55 | 60 | 40 |

| (This gradient is based on a published method and may require optimization for specific column chemistries and impurity profiles)[6] |

3. Solution Preparation:

-

Diluent: A mixture of water and acetonitrile is typically used.

-

Standard Solution: Prepare a solution of Levonorgestrel Reference Standard at a known concentration (e.g., 150 µg/mL).[5]

-

Sample Solution (Forced Degradation): After exposure to the stress condition, neutralize the sample if necessary (e.g., for acid/base hydrolysis samples). Dilute the sample with the diluent to a concentration comparable to the standard solution. Filter through a 0.22 µm syringe filter before injection.[11]

4. System Suitability: Before sample analysis, inject a system suitability solution (containing levonorgestrel and known impurities, if available) to verify the performance of the chromatographic system. Key parameters include resolution (should be >1.5, ideally >2.0 between critical pairs), tailing factor, and repeatability of injections (%RSD < 2.0%).[6][12]

Overall Workflow

The entire process, from stress testing to final analysis, follows a logical sequence to ensure data integrity and scientific validity.

Conclusion

The chemical stability of levonorgestrel is a multifaceted subject governed by its inherent molecular structure. While robust under certain conditions, it is susceptible to degradation, particularly under acidic stress, leading to the formation of various impurities. The identification of Impurity D (3-Deoxolevonorgestrel) underscores the necessity of employing analytical techniques capable of detecting not just common hydrolytic or oxidative products, but also unique degradants formed through less common pathways like reduction. A thorough forced degradation study, executed according to ICH guidelines and analyzed with a validated, stability-indicating HPLC method, is indispensable. It provides the foundational knowledge required to develop a stable formulation and ensure that the final drug product delivered to the patient is of the highest quality, purity, and safety.

References

- Vertex AI Search. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- MedCrave online. (2016). Forced Degradation Studies.

- IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.

- International Journal of Advanced Science and Research. (n.d.). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation.

- Ijsrm.Human. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets.

- USP. (n.d.). USP Monographs: Levonorgestrel. USP29-NF24.

- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- PubMed. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach.

- PubChem - NIH. (n.d.). EP this compound.

- SynThink Research Chemicals. (n.d.). Levonorgestrel EP Impurities & USP Related Compounds.

- IJPPR. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta.

- USP. (2011). 3674 Levonorgestrel / Official Monographs USP 35.

- SynZeal. (n.d.). Levonorgestrel Impurities.

- PubMed Central. (n.d.). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation.

- SynZeal. (n.d.). Levonorgestrel EP Impurity D.

- USP. (n.d.). USP Monographs: Levonorgestrel and Ethinyl Estradiol Tablets. USP29-NF24.

- Allmpus. (n.d.). Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. ijcrt.org [ijcrt.org]

- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 6. allsciencejournal.com [allsciencejournal.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Levonorgestrel EP Impurity D | 32419-58-2 | SynZeal [synzeal.com]

- 9. allmpus.com [allmpus.com]

- 10. Levonorgestrel EP Impurity D | C21H30O | CID 40574150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugfuture.com [drugfuture.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Deoxolevonorgestrel

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-Deoxolevonorgestrel, a notable derivative of the synthetic progestin levonorgestrel. As a potential impurity or metabolite in levonorgestrel-based pharmaceutical products, a thorough understanding of its characteristics is paramount for drug development, quality control, and regulatory compliance. This document is structured to deliver not just data, but also the scientific rationale behind the methodologies for its determination, ensuring a blend of theoretical knowledge and practical application.

Chemical Identity and Structure

3-Deoxolevonorgestrel, systematically named 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol, is a steroid of the gonane series.[1][2][3] Its structure is closely related to levonorgestrel, lacking the ketone group at the C-3 position. This structural modification significantly influences its physicochemical properties and potential biological activity.

| Identifier | Value | Source |

| IUPAC Name | 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol | [1] |

| CAS Number | 32419-58-2 | [1] |

| Molecular Formula | C₂₁H₃₀O | [1][4] |

| Molecular Weight | 298.46 g/mol | [1] |

| Synonyms | Levonorgestrel EP Impurity D | [1] |

Logical Relationship of 3-Deoxolevonorgestrel to Levonorgestrel

Caption: Structural relationship between Levonorgestrel and 3-Deoxolevonorgestrel.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development.

Qualitative Solubility Data:

| Solvent | Solubility | Source |

| Methanol | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

Discussion: The provided data indicates that 3-Deoxolevonorgestrel is soluble in polar aprotic (DMSO) and polar protic (methanol) organic solvents. The absence of the polar ketone group present in levonorgestrel suggests that 3-Deoxolevonorgestrel is more lipophilic. This increased lipophilicity likely results in lower aqueous solubility compared to its parent compound. For drug development purposes, a quantitative understanding of its solubility in a range of pharmaceutically relevant solvents and buffer systems is essential.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a standardized method for determining the equilibrium solubility of 3-Deoxolevonorgestrel, adapted from general principles for steroid solubility determination.[5][6]

Principle: The equilibrium solubility is determined by adding an excess of the compound to a solvent of interest, allowing the solution to reach saturation, and then quantifying the concentration of the dissolved compound in a filtered aliquot of the supernatant.

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-Deoxolevonorgestrel into separate vials for each solvent to be tested (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and various organic solvents).

-

Add a precise volume of the respective solvent to each vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solids.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of 3-Deoxolevonorgestrel of known concentrations.

-

Calculate the concentration of 3-Deoxolevonorgestrel in the original supernatant based on the calibration curve and the dilution factor.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of 3-Deoxolevonorgestrel.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Estimated Melting Point: While no experimental melting point for 3-Deoxolevonorgestrel is readily available in the literature, it is expected to have a distinct melting range. For comparison, Levonorgestrel EP Impurity M, which has a similar tetracyclic core with some unsaturation, has a reported melting point of >200°C.[] The absence of the C-3 ketone might slightly lower the melting point compared to related compounds with this functional group due to altered crystal lattice interactions.

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol is based on the guidelines provided in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[1][8]

Principle: The melting range is determined by heating a small, finely powdered sample in a capillary tube and observing the temperatures at which the substance begins to collapse and then completely melts.

Methodology:

-

Sample Preparation:

-

Ensure the 3-Deoxolevonorgestrel sample is dry and finely powdered.

-

Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-4 mm.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Place the capillary tube containing the sample into the heating block of the apparatus.

-

-

Determination:

-

Heat the block at a controlled rate, typically 1 °C/minute, when approaching the expected melting point.

-

Record the temperature at which the first sign of liquid formation is observed (onset of melting).

-

Continue heating and record the temperature at which the entire sample has melted (completion of melting).

-

The melting range is the interval between the onset and completion of melting.

-

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract.

Predicted pKa: 3-Deoxolevonorgestrel does not possess strongly acidic or basic functional groups. The hydroxyl group at C-17 is a very weak acid, with an estimated pKa well above the physiological pH range, likely in the range of 17-18, similar to other steroidal tertiary alcohols. Therefore, for practical purposes in drug development, 3-Deoxolevonorgestrel can be considered a neutral compound. Computational methods can be employed for a more precise prediction.[9][10][11]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and identification of 3-Deoxolevonorgestrel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum of 3-Deoxolevonorgestrel is expected to show characteristic signals for the steroid backbone. Key expected chemical shifts include:[12][13]

-

Vinyl Proton: A signal for the proton at C-4 in the A-ring.

-

Aliphatic Protons: A complex series of signals in the upfield region corresponding to the numerous methylene and methine protons of the steroid nucleus.

-

Ethyl Group Protons: A triplet and a quartet for the ethyl group at C-13.

-

Ethynyl Proton: A singlet for the proton of the ethynyl group at C-17.

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton at C-17, which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected chemical shifts include:[14][15][16]

-

Alkynyl Carbons: Two signals for the sp-hybridized carbons of the ethynyl group.

-

Olefinic Carbons: Signals for the C-4 and C-5 carbons of the double bond in the A-ring.

-

Carbon Bearing the Hydroxyl Group: A signal for the C-17 carbon.

-

Aliphatic Carbons: A series of signals in the upfield region corresponding to the carbons of the steroid skeleton.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions: [17][18][19][20][21]

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3300 | O-H stretch | Hydroxyl |

| ~3300 | ≡C-H stretch | Terminal Alkyne |

| ~2100 | C≡C stretch | Alkyne |

| ~1650 | C=C stretch | Alkene |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum of 3-Deoxolevonorgestrel is expected to show a molecular ion peak (M⁺) at m/z 298.46. The fragmentation pattern will be characteristic of the steroid structure, with losses of the ethyl group, the ethynyl group, and water being likely.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 3-Deoxolevonorgestrel. While some experimental data is limited, this document offers a robust framework for understanding and determining these crucial parameters. The provided experimental protocols, grounded in authoritative methodologies, serve as a practical resource for researchers and scientists in the pharmaceutical industry. A comprehensive characterization of 3-Deoxolevonorgestrel is essential for ensuring the quality, safety, and efficacy of levonorgestrel-containing drug products.

References

- USP General Chapter <741> Melting Range or Temperature.

-

Allmpus. Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel. [Link]

-

University of Malta. Solubility Determination and Characterisation of Steroids. [Link]

-

SynZeal. Levonorgestrel Impurities. [Link]

-

Wikipedia. Gonane. [Link]

-

Taylor & Francis. Gonane – Knowledge and References. [Link]

-

Analyst (RSC Publishing). Estimation and determination of steroid solubility in supercritical carbon dioxide. [Link]

-

SynZeal. Levonorgestrel EP Impurity G | 87585-03-3. [Link]

-

Fiveable. Gonane Definition. [Link]

-

University of Calgary. Chemical Shifts. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

SynThink Research Chemicals. Levonorgestrel EP Impurities & USP Related Compounds. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Dalton Research Molecules. 3-Deoxolevonorgestrel | CAS 32419-58-2. [Link]

-

UCLA Chemistry. IR Chart. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

Rupp, M. Predicting the pKa of Small Molecules. [Link]

-

PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Nature. Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods. [Link]

Sources

- 1. allmpus.com [allmpus.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 3-Deoxolevonorgestrel | CAS 32419-58-2 [daltonresearchmolecules.com]

- 5. Gonane - Wikipedia [en.wikipedia.org]

- 6. Gonane | C17H28 | CID 6857523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 3-Decyne [webbook.nist.gov]

- 12. compoundchem.com [compoundchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. www1.udel.edu [www1.udel.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. IR Absorption Table [webspectra.chem.ucla.edu]

- 21. uanlch.vscht.cz [uanlch.vscht.cz]

Methodological & Application